molecular formula C19H17ClN2O B15187284 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-8,9-dimethyl- CAS No. 124392-81-0

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-8,9-dimethyl-

Cat. No.: B15187284
CAS No.: 124392-81-0
M. Wt: 324.8 g/mol
InChI Key: ITWZJIFKYBXKFL-UHFFFAOYSA-N
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Description

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-8,9-dimethyl- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxepine ring fused with a pyrazole ring, along with chlorophenyl and dimethyl substituents. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-8,9-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzoxepine and pyrazole intermediates, which are then fused together under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving temperature control, pressure regulation, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-8,9-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The chlorophenyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-8,9-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-8,9-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl-
  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-7,8-dimethyl-

Uniqueness

Compared to similar compounds, 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-8,9-dimethyl- stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 8,9-dimethyl groups may enhance its stability and alter its interaction with molecular targets, making it a unique and valuable compound for research and industrial applications.

Properties

CAS No.

124392-81-0

Molecular Formula

C19H17ClN2O

Molecular Weight

324.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-8,9-dimethyl-4,5-dihydro-1H-[1]benzoxepino[5,4-c]pyrazole

InChI

InChI=1S/C19H17ClN2O/c1-11-9-16-17(10-12(11)2)23-8-7-15-18(21-22-19(15)16)13-3-5-14(20)6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,21,22)

InChI Key

ITWZJIFKYBXKFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=C(C=C4)Cl

Origin of Product

United States

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